molecular formula C10H10O4 B6267852 rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 2109277-32-7

rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No. B6267852
CAS RN: 2109277-32-7
M. Wt: 194.2
InChI Key:
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Description

Rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, also known as dihydroquercetin (DHQ), is a naturally occurring flavonoid found in a variety of plants. It is a polyphenolic compound with a variety of biological activities and is being studied for its potential therapeutic applications. DHQ has been found to possess antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and to possess anti-viral activity.

Mechanism of Action

The exact mechanism of action of DHQ is not yet fully understood. However, it is believed to act by scavenging reactive oxygen species, inhibiting the activity of certain enzymes, and modulating the expression of certain genes. DHQ has also been found to interact with certain cellular receptors, such as the estrogen receptor, and to modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects
DHQ has been found to possess a variety of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to possess neuroprotective effects and to possess anti-viral activity. In addition, DHQ has been found to modulate the expression of certain genes, to interact with certain cellular receptors, and to modulate the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using DHQ in laboratory experiments is its availability. DHQ is a naturally occurring compound and is readily available in a variety of plant sources. It is also relatively easy to synthesize in the laboratory. However, there are some limitations to using DHQ in laboratory experiments. It is a relatively unstable compound, and its activity may be reduced over time. In addition, its activity may be affected by the presence of other compounds, such as metals and other flavonoids.

Future Directions

There are a number of potential future directions for research into DHQ. These include further research into its biochemical and physiological effects, its mechanism of action, and its potential therapeutic applications. Additionally, further research into the stability and reactivity of DHQ may be beneficial in order to improve its use in laboratory experiments. Finally, further research into the potential interactions of DHQ with other compounds, such as metals and other flavonoids, may help to elucidate its biological activity.

Synthesis Methods

DHQ can be synthesized from quercetin, a flavonoid found in many plants, through a reaction involving a base-catalyzed de-oxygenation of the 3-hydroxy group. This reaction is carried out at elevated temperatures and pressures in the presence of a catalyst such as sodium hydroxide. The reaction yields a mixture of DHQ and quercetin, which can then be separated by column chromatography.

Scientific Research Applications

DHQ has been studied extensively in the laboratory setting and has been found to possess a variety of biological activities. It has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to possess neuroprotective effects and to possess anti-viral activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate", "diethyl ether" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: The sodium salt of ethyl acetoacetate is reacted with methyl iodide to form ethyl 2-methyl-3-oxobutanoate.", "Step 3: Ethyl 2-methyl-3-oxobutanoate is reacted with sodium borohydride to form (2R)-2-methyl-3-hydroxybutanoic acid.", "Step 4: (2R)-2-methyl-3-hydroxybutanoic acid is reacted with acetic anhydride to form ethyl (2R)-2-acetoxy-3-methylbutanoate.", "Step 5: Ethyl (2R)-2-acetoxy-3-methylbutanoate is reacted with sodium hydroxide to form (2R,4R)-4-hydroxy-3-methyl-2-oxobutanoic acid.", "Step 6: (2R,4R)-4-hydroxy-3-methyl-2-oxobutanoic acid is reacted with hydrochloric acid to form (2R,4R)-4-hydroxy-3-methyl-2-oxobutanoic acid hydrochloride.", "Step 7: (2R,4R)-4-hydroxy-3-methyl-2-oxobutanoic acid hydrochloride is reacted with sodium bicarbonate to form (2R,4R)-4-hydroxy-3-methyl-2-oxobutanoic acid.", "Step 8: (2R,4R)-4-hydroxy-3-methyl-2-oxobutanoic acid is reacted with 2,4-dihydroxybenzoic acid in the presence of a coupling agent to form rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid." ] }

CAS RN

2109277-32-7

Product Name

rac-(2R,4R)-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

0

Origin of Product

United States

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